1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 2366994-47-8
VCID: VC7276643
InChI: InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H
SMILES: C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F
Molecular Formula: C7H2BrF3INO3
Molecular Weight: 411.901

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

CAS No.: 2366994-47-8

Cat. No.: VC7276643

Molecular Formula: C7H2BrF3INO3

Molecular Weight: 411.901

* For research use only. Not for human or veterinary use.

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene - 2366994-47-8

Specification

CAS No. 2366994-47-8
Molecular Formula C7H2BrF3INO3
Molecular Weight 411.901
IUPAC Name 1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H
Standard InChI Key YIQNFLUWRVNIRS-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at positions 1 (bromine), 2 (iodine), 3 (nitro), and 5 (trifluoromethoxy). This arrangement creates a highly electron-deficient aromatic system due to the combined electron-withdrawing effects of the nitro (-NO2_2) and trifluoromethoxy (-OCF3_3) groups. The bromine and iodine atoms provide distinct sites for further functionalization via cross-coupling or nucleophilic substitution reactions .

Physical Properties

PropertyValue
Molecular FormulaC7H2BrF3INO3\text{C}_7\text{H}_2\text{BrF}_3\text{INO}_3
Molecular Weight411.901 g/mol
CAS Number2366994-47-8
Storage TemperatureAmbient
SMILESC1=C(C=C(C(=C1N+[O-])I)Br)OC(F)(F)F

The trifluoromethoxy group enhances lipophilicity, influencing solubility in organic solvents, while the nitro group contributes to the compound’s stability under ambient conditions.

Synthesis and Preparation Methods

Halogenation and Nitration Pathways

Synthesis typically begins with a benzene derivative undergoing sequential halogenation and nitration. For example:

  • Bromination: Introduction of bromine at position 1 using Br2\text{Br}_2 or N\text{N}-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst.

  • Iodination: Electrophilic iodination at position 2 employing iodine monochloride (ICl) or directed ortho-metalation strategies.

  • Nitration: Treatment with a nitrating mixture (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4) to install the nitro group at position 3.

Trifluoromethoxylation

The trifluoromethoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution (NAS) using Cu(OCF3)\text{Cu(OCF}_3\text{)} reagents. This step often requires elevated temperatures (80–120°C) and anhydrous conditions to avoid hydrolysis .

Industrial-Scale Production

While laboratory-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and safety. Purification is achieved through column chromatography or recrystallization, with typical yields ranging from 60–75%.

Reactivity and Chemical Behavior

Electrophilic Aromatic Substitution

The electron-deficient ring directs incoming electrophiles to the para position relative to the nitro group. For instance, sulfonation or additional nitration would occur at position 6, though such reactions are rarely pursued due to steric and electronic constraints.

Cross-Coupling Reactions

The bromine and iodine substituents enable transition metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling: Palladium catalysts facilitate aryl-aryl bond formation at the bromine site.

  • Ullmann Coupling: Copper-mediated coupling of the iodine substituent with amines or thiols .

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, enhancing nucleophilicity.

  • Trifluoromethoxy Hydrolysis: Under strongly basic conditions (NaOH/H2O\text{NaOH}/\text{H}_2\text{O}), the -OCF3_3 group may hydrolyze to -OH, though this is kinetically disfavored.

Comparison with Related Compounds

CompoundKey DifferencesReactivity Implications
1-Bromo-3-nitro-5-(trifluoromethoxy)benzeneLacks iodine at position 2Reduced cross-coupling versatility
2-Iodo-4-nitroanisoleReplaces -OCF3_3 with -OCH3_3Lower lipophilicity and metabolic stability

The iodine substituent in the target compound enables dual functionalization (bromine and iodine), offering synthetic flexibility unmatched by simpler analogs.

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